2-Propan-2-yl-1,3-oxazole-4-carbonitrile Derivative Exhibits 110 nM IC₅₀ Against 12/15-Lipoxygenase (ALOX12/15), Positioning It Among Potent Oxazole-4-carbonitrile Inhibitors
A 2-propan-2-yl-1,3-oxazole-4-carbonitrile-derived compound (US20240336642, Compound 97) demonstrates an IC₅₀ of 110 nM against human 12/15-lipoxygenase (ALOX12/ALOX15) [1]. This positions it competitively within the oxazole-4-carbonitrile inhibitor class, where structurally related compounds exhibit a wide potency range from 110 nM to 230 nM depending on the 2-aryl substitution pattern [1][2].
| Evidence Dimension | 12/15-Lipoxygenase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 110 nM |
| Comparator Or Baseline | 2-(3,5-Dichloro-2-methoxyphenyl) analog: IC₅₀ = 180 nM; 2-(2,3,5-Trichlorophenyl) variant with different 5-substitution: IC₅₀ = 230 nM |
| Quantified Difference | Target compound is 1.6- to 2.1-fold more potent than comparators |
| Conditions | In vitro enzyme inhibition assay; compounds dissolved in DMSO to 10 mM; human ALOX12/ALOX15 |
Why This Matters
For researchers investigating lipoxygenase-mediated inflammatory pathways or stroke models, the 110 nM potency of this scaffold variant provides a quantitatively defined starting point for SAR exploration relative to alternative oxazole-4-carbonitriles with different 2-substituents.
- [1] BindingDB. BDBM700692: 5-((2-(2-(Pyridin-4-yloxy)ethoxy)ethyl)amino)-2-(2,3,5-trichlorophenyl)oxazole-4-carbonitrile (US20240336642, Compound 97). Affinity Data IC₅₀: 110 nM. View Source
- [2] BindingDB. BDBM700460: 2-(3,5-Dichloro-2-methoxyphenyl)-5-(methylamino)oxazole-4-carbonitrile (US20240336642, Compound 5). Affinity Data IC₅₀: 180 nM. BDBM700681: Compound 86, IC₅₀: 230 nM. View Source
